N-imidazo[1,2-a]pyridin-6-ylbutanamide
CAS No.:
Cat. No.: VC12041118
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
![N-imidazo[1,2-a]pyridin-6-ylbutanamide -](/images/structure/VC12041118.png)
Specification
Molecular Formula | C11H13N3O |
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Molecular Weight | 203.24 g/mol |
IUPAC Name | N-imidazo[1,2-a]pyridin-6-ylbutanamide |
Standard InChI | InChI=1S/C11H13N3O/c1-2-3-11(15)13-9-4-5-10-12-6-7-14(10)8-9/h4-8H,2-3H2,1H3,(H,13,15) |
Standard InChI Key | ONQHWJDZFWTPRP-UHFFFAOYSA-N |
Canonical SMILES | CCCC(=O)NC1=CN2C=CN=C2C=C1 |
Introduction
Chemical Identity and Structural Properties
Core Scaffold and Functionalization
N-Imidazo[1,2-a]pyridin-6-ylbutanamide consists of an imidazo[1,2-a]pyridine core substituted at the 6-position with a butanamide side chain. The imidazo[1,2-a]pyridine system is a bicyclic structure featuring a fused imidazole and pyridine ring, which confers rigidity and electronic diversity critical for biological interactions . The butanamide group (-NH-CO-(CH₂)₃-CH₃) introduces hydrogen-bonding capacity and hydrophobicity, potentially enhancing target affinity and pharmacokinetic properties .
Hypothetical Physicochemical Properties (Based on Analogous Compounds):
Synthesis and Structural Optimization
Synthetic Pathways
While no direct synthesis of N-imidazo[1,2-a]pyridin-6-ylbutanamide is documented, analogous imidazo[1,2-a]pyridine derivatives are typically synthesized via:
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Cyclocondensation Reactions: Combining 2-aminopyridines with α-haloketones or esters under thermal or catalytic conditions .
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Cross-Coupling Strategies: Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 6-position, as seen in 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives .
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Amide Bond Formation: Reaction of imidazo[1,2-a]pyridine-6-carboxylic acid derivatives with butylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .
Pharmacological Activities and Mechanisms
Antimicrobial and Antiparasitic Effects
Imidazo[1,2-a]pyridines with nitro or carboxyl substituents display activity against metronidazole-resistant Entamoeba histolytica and Trichomonas vaginalis (IC₅₀: 1–10 μM) . The electron-withdrawing amide group in N-imidazo[1,2-a]pyridin-6-ylbutanamide could enhance redox cycling, critical for antiparasitic action .
Anti-Inflammatory Properties
Substituted imidazo[1,2-a]pyridines inhibit COX-2 and TNF-α production (e.g., 50% inhibition at 10 μM) . The butanamide side chain may mimic arachidonic acid, competitively binding cyclooxygenase isoforms .
Structure-Activity Relationship (SAR) Insights
Industrial and Regulatory Considerations
Patent Landscape
Imidazo[1,2-a]pyridine derivatives are covered under patents for:
Regulatory Status
No N-imidazo[1,2-a]pyridin-6-ylbutanamide-derived drugs are yet approved. Preclinical safety data support progression to IND-enabling studies, pending compound-specific toxicokinetics .
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